molecular formula C15H12O4 B567508 4-(3-Carboxyphenyl)-3-methylbenzoic acid CAS No. 1261910-15-9

4-(3-Carboxyphenyl)-3-methylbenzoic acid

Cat. No.: B567508
CAS No.: 1261910-15-9
M. Wt: 256.257
InChI Key: CXYZKFMQBLJPQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” is not available in my current knowledge base .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in my current knowledge base .

Scientific Research Applications

Supramolecular Assembly and Crystal Engineering

  • The study of 4-methylbenzoic acid molecules and their interaction with other compounds has provided insights into supramolecular ribbon formation and weak C—H⋯π interactions in crystal engineering (Thanigaimani et al., 2013). This research sheds light on how minor modifications in molecular structure can significantly affect the assembly and properties of supramolecular structures.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

  • Research into compounds containing 3-methylbenzoic acid has led to the synthesis of metal-organic frameworks and coordination polymers with potential applications in catalysis, gas storage, and separation processes. For example, compounds Co(II) and Zn(II) with 3-methylbenzoic acid exhibit unique one-dimensional chain structures and photo-luminescent properties (Chen Xiang, 2011).

Photoluminescence and Electronic Materials

  • The investigation of derivatives of methylbenzoic acid, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, has contributed to understanding the photophysical properties of organic compounds. These studies are fundamental for developing new materials for optoelectronics and photonics (Kumar et al., 2014).

Environmental and Agricultural Applications

  • The synthesis and characterization of polymers and nanoparticles involving derivatives of methylbenzoic acid highlight their potential in environmental remediation and sustainable agriculture. For instance, polymeric and solid lipid nanoparticles for sustained release of agricultural fungicides show how these compounds can be applied in delivering active ingredients more efficiently and safely (Campos et al., 2015).

Organic Synthesis and Catalysis

  • The catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids demonstrates the role of such compounds in organic synthesis and the development of new catalytic processes. This research provides insights into reaction mechanisms and the influence of catalysts and reaction conditions on product selectivity and efficiency (Z. Bin, 2010).

Mechanism of Action

The mechanism of action of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” is not available in my current knowledge base .

Safety and Hazards

The safety and hazards associated with “4-(3-Carboxyphenyl)-3-methylbenzoic acid” are not available in my current knowledge base .

Future Directions

The future directions of research involving “4-(3-Carboxyphenyl)-3-methylbenzoic acid” are not available in my current knowledge base .

Properties

IUPAC Name

4-(3-carboxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYZKFMQBLJPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689887
Record name 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-15-9
Record name 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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